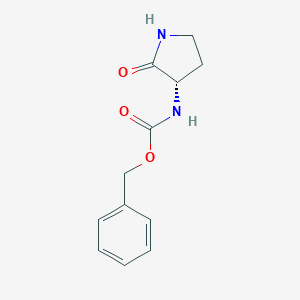![molecular formula C13H9NO2 B181900 2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 2382-08-3](/img/structure/B181900.png)
2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
説明
2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a chemical compound that belongs to the class of isoquinoline alkaloids . Isoquinoline alkaloids are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been a topic of interest in organic and medicinal chemistry . Traditional methods for the synthesis of isoquinoline derivatives involve the use of strong acids or bases as catalysts . Therefore, the development of new efficient processes for the synthesis of isoquinoline and its derivatives has been a focus of recent research .Molecular Structure Analysis
The molecular structure of 2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione contains a total of 27 bonds, including 18 non-H bonds, 13 multiple bonds, 2 double bonds, 11 aromatic bonds, 3 six-membered rings, 3 ten-membered rings, 1 twelve-membered ring, and 1 imide(-thio) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione include a molecular weight of 288.34 . The predicted boiling point is 488.4±47.0 °C, and the predicted density is 1.57±0.1 g/cm3 . The predicted pKa value is -0.35±0.20 .科学的研究の応用
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives exhibit a wide range of biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials. These findings highlight the versatility of isoquinoline compounds in pharmacotherapeutic applications, serving as a foundation for developing novel low-molecular-weight inhibitors for diverse conditions (Danao et al., 2021).
Therapeutic Potential in Anticancer Research
Isoquinoline alkaloids, including synthetic derivatives, show significant anticancer properties. Research into the binding aspects and implications for drug design indicates that isoquinoline compounds' interaction with nucleic acids could be crucial for developing effective therapeutic agents against cancer (Bhadra & Kumar, 2012).
Role in Therapeutics and Drug Discovery
Tetrahydroisoquinolines, derivatives of isoquinoline, have been explored for their therapeutic potential, with applications ranging from cancer treatment to managing infectious diseases like malaria and tuberculosis. Their role as novel class drugs with unique mechanisms of action emphasizes the critical role of isoquinoline scaffolds in therapeutic innovations (Singh & Shah, 2017).
Insights from Other Related Research
Further research into isoquinoline derivatives and their interactions with nucleic acids underlines their potential in designing drugs targeting specific molecular pathways. These studies provide a comprehensive understanding of the mode, mechanism, and specificity of binding, which is crucial for the development of nucleic acid-based therapeutics (Basu & Kumar, 2018).
将来の方向性
特性
IUPAC Name |
2-methylbenzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c1-14-12(15)9-6-2-4-8-5-3-7-10(11(8)9)13(14)16/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMAEVKITVSOPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10178527 | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
CAS RN |
2382-08-3 | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10178527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



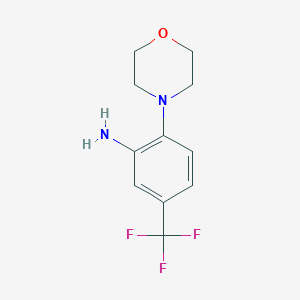
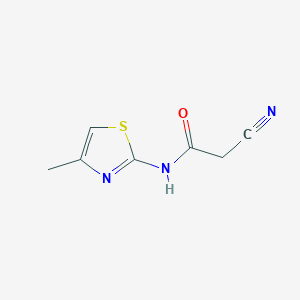
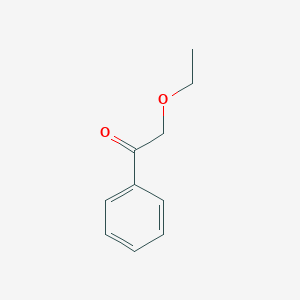
![3-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B181825.png)
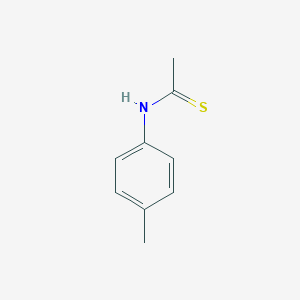
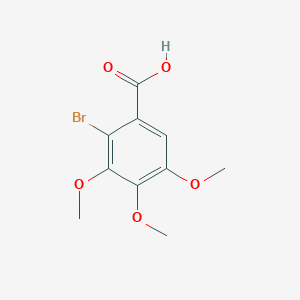
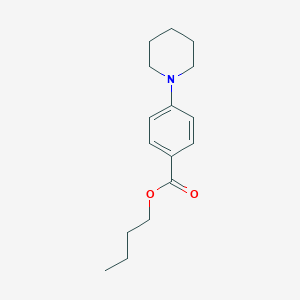
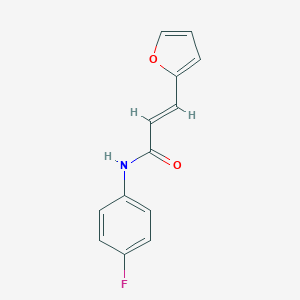
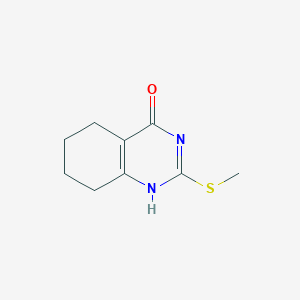
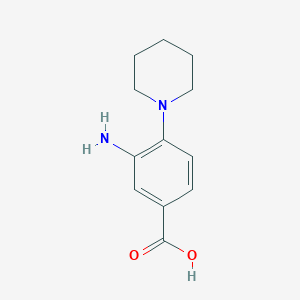
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B181837.png)


